molecular formula C12H10 B014741 1-Vinylnaphthalene CAS No. 826-74-4

1-Vinylnaphthalene

Cat. No. B014741
CAS RN: 826-74-4
M. Wt: 154.21 g/mol
InChI Key: IGGDKDTUCAWDAN-UHFFFAOYSA-N
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Description

Vinylnaphthalene (1-Vinylnaphthalene) is an aromatic hydrocarbon that has a wide range of applications in scientific research. It is a colorless, flammable liquid with a characteristic odor and is soluble in most organic solvents. Vinylnaphthalene is used in a variety of laboratory experiments, ranging from synthesis to biochemical and physiological studies.

Scientific Research Applications

Azidocyanation Based Products

  • Application Summary : 1-Vinylnaphthalene can be used as a substrate material to produce azidocyanation based products .
  • Results : The result of this application is the production of azidocyanation based products .

Gas Phase Kinetics

  • Application Summary : 1-Vinylnaphthalene has been studied in the gas phase, providing valuable data for kinetics and reaction mechanisms .
  • Results : The results of this application include valuable data for kinetics and reaction mechanisms .

Reactivity Study

  • Application Summary : The reactivity of 1-vinylnaphthalene has been studied both by quantum chemistry and by the determination of reactivity ratios .
  • Results : The results were in agreement with the outcomes of quantum chemical calculations. The rates of polymerization for the two monomers were found to be the same under the experimental conditions .

Solvent Effects on Intramolecular Photocycloaddition

  • Application Summary : The solvent effects on the intramolecular photocycloaddition of poly(1-vinylnaphthalene) have been studied .
  • Methods of Application : The photocycloaddition reaction of naphthalene side groups in poly(1-vinylnaphthalene) was studied in cyclohexane, benzene, and dichloromethane .
  • Results : In cyclohexane, the reaction proceeds following the first-order kinetics to a high conversion of 70%, while in dichloromethane, the reaction levels off at a very low conversion of 20% .

Gas Phase Kinetics

  • Application Summary : 1-Vinylnaphthalene has been studied in the gas phase, providing valuable data for kinetics and reaction mechanisms .
  • Results : The results of this application include valuable data for kinetics and reaction mechanisms .

Synthesis of Azidocyanation Based Products

  • Application Summary : 1-Vinylnaphthalene can be used as a substrate material to produce azidocyanation based products .
  • Results : The result of this application is the production of azidocyanation based products .

properties

IUPAC Name

1-ethenylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h2-9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGDKDTUCAWDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25135-12-0
Record name Poly(1-vinylnaphthalene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25135-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90949434
Record name 1-Ethenylnaphthalene
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Vinylnaphthalene

CAS RN

826-74-4, 26588-32-9
Record name 1-Vinylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Vinylnaphthalene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylnaphthalene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026588329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethenylnaphthalene
Source EPA DSSTox
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Record name Vinylnaphthalene
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Record name 1-vinylnaphthalene
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Record name 1-VINYLNAPHTHALENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

1-Hydrox-2-naphthylaldehyde was mixed with sodium ethoxide, and ethanol was removed to obtain sodium salt of 1-hydroxy-2-naphthylaldehyde. Subsequently, benzoyl chloride was dropped to the salt to obtain 1-benzoyloxy-2-naphthol-aldehyde. 0.9 mol of malonic acid was added to 0.25 mol of 1-benzoyloxy-2-naphthol-aldehyde, and 10 ml of pyridine was added thereto and reacted at a temperature of 110° C. for 2 hours to obtain 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene. 0.14 mol of the 1-benzoyloxy-2-β-carboxyl)vinylnaphthalene 0.14 mol. of the 1-benzoyloxy2βcarboxyl)vinylnaphthalene) was dissolved in 100 ml of quinoline, and 5 g of copper powder was added thereto and reacted for further one hour at a temperature of 220° C. to obtain a 1-benzoyloxy-2-vinylnaphthalene. Next, 0.1 mol of 1-benzoyloxy-2-vinylnaphthalene was polymerized in benzene in the presence of AIBN in the same manner as in Synthetic Example 1 to obtain poly(1-benzoyloxynaphthalene). The poly(1-benzoyloxynaphthalene) of an amount corresponding to 0.5 mol of the monomer was dissolved in acetone, and 1 g of aqueous 1 N sodium hydroxide solution was added thereto and heated to obtain poly(vinylnaphthol) (Resin B). The obtained polymer was purified by reprecipitating it in an acetone-water-oxalic acid solution.
Quantity
0.9 mol
Type
reactant
Reaction Step One
[Compound]
Name
1-benzoyloxy-2-naphthol-aldehyde
Quantity
0.25 mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-vinylnaphthalene, α-methyl-2-vinylnaphthalene, β-methyl-2-vinylnaphthalene, 4-methyl-2-vinylnaphthalene, 4-methoxy-2-vinylnaphthalene, etc.;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
β-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-methyl-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-methoxy-2-vinylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Vinylnaphthalene
Reactant of Route 2
1-Vinylnaphthalene
Reactant of Route 3
1-Vinylnaphthalene
Reactant of Route 4
Reactant of Route 4
1-Vinylnaphthalene
Reactant of Route 5
Reactant of Route 5
1-Vinylnaphthalene
Reactant of Route 6
Reactant of Route 6
1-Vinylnaphthalene

Citations

For This Compound
1,010
Citations
WE Bachmann, NC Deno - Journal of the American Chemical …, 1949 - ACS Publications
… The reaction of 1-vinylnaphthalene as a diene in the Diels-… of the 1-vinylnaphthalene and copolymerization with the … In applying this principle to 1-vinylnaphthalene, the terminal …
Number of citations: 107 0-pubs-acs-org.brum.beds.ac.uk
RD Burkhart, RG Aviles, K Magrini - Macromolecules, 1981 - ACS Publications
Both spectroscopic and kinetic studies of poly (l-vinylnaphthalene)(P1VN) in the solid film state have been carried out over the temperature range between 77 and 260 K. Luminescence …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
WE Bachmann, LB Scott - Journal of the American Chemical …, 1948 - ACS Publications
… It was found that when 1-vinylnaphthalene and maleic anhydride reacted in toluene at 90-100 a mixture of monomeric and copolymeric addition products was formed. 6 The monomeric …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
RF Cozzens, RB Fox - The Journal of Chemical Physics, 1969 - pubs.aip.org
… Poly(1-vinylnaphthalene) in a rigid glass at 77K exhibits a delayed fluorescence due to … in the homopolymer; experiments with 1-vinylnaphthalene-methyl methacrylate copolymers, …
Number of citations: 111 pubs.aip.org
JA VanALLAN - The Journal of Organic Chemistry, 1951 - ACS Publications
The use of picric acid as a dehydrating agent appears to be a useful innovation; no similar instances have come to our attention. The isomeric 6-methoxy-l-vinylnaphthalene has been …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
NS Nikulina, AI Dmitrenkov… - IOP Conference Series …, 2020 - iopscience.iop.org
… In order to facilitate the introduction of 1-vinylnaphthalene into the wood cavity, … of 1-vinylnaphthalene proceeds by a radical mechanism. To determine the effect of 1-vinylnaphthalene …
RB Fox, RF Cozzens - Macromolecules, 1969 - ACS Publications
… and sensitization of phosphorescence from the 1-vinylnaphthalenederived segments. … the 1-vinylnaphthalene-derived portions of the chain. In effect, the 1 -vinylnaphthalene segments …
Number of citations: 76 0-pubs-acs-org.brum.beds.ac.uk
RB Fox, TR Price, RF Cozzens - The Journal of Chemical Physics, 1971 - pubs.aip.org
… of styrene and 1-vinylnaphthalene com- fluorescence. Except … component to the 1-vinylnaphthalene-derived stability of the … piperylene polymers containing 1-vinylnaphthalene-derived …
Number of citations: 57 pubs.aip.org
J Heller, DB Miller - Journal of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
… As part of a study of the synthesis and characterization of vinylaromatic polymers, we have prepared isotactic poly-1-vinylnaphthalene (PlVN), poly-%vinylnaphthalene (P2VN), poly-4-…
FC De Schryver, K Demeyer, S Toppet - Macromolecules, 1983 - ACS Publications
Temperature-dependent fluorescence spectra and intramolecular excimer decay curves of meso-and rac-l, r-di (l-naphthyl) diethyl ether (DlNEE) show the existenceof at least two …
Number of citations: 34 0-pubs-acs-org.brum.beds.ac.uk

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